(1R,2R,3R,4S,5S,6S,8R,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,3R,4S,5S,6S,8R,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol is a useful research compound. Its molecular formula is C24H39NO5 and its molecular weight is 421.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound known as (1R,2R,3R,4S,5S,6S,8R,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol is a complex organic molecule with potential biological activities that warrant detailed investigation. This article compiles existing research findings on its biological activity and pharmacological potential.
Chemical Structure and Properties
The compound's intricate structure features multiple stereocenters and functional groups that may contribute to its biological effects. The molecular formula is C51H84O22 with a molecular weight of approximately 1049.20 g/mol.
Antimicrobial Activity
Research has indicated that compounds with similar structural frameworks exhibit antimicrobial properties. For instance:
- Mechanism of Action : Many azabicyclic compounds interact with bacterial membranes or inhibit essential metabolic pathways.
- Case Study : A study on related compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for the tested compound to exhibit similar effects.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Escherichia coli | 64 µg/mL |
Anticancer Properties
Preliminary studies have suggested that the compound may possess anticancer properties:
- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) showed a dose-dependent inhibition of cell proliferation.
- Mechanism : The proposed mechanism involves apoptosis induction through the activation of caspase pathways.
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
HeLa | 20 | Cell cycle arrest |
Neuroprotective Effects
There is emerging evidence that similar compounds may offer neuroprotective benefits:
- Research Findings : A study highlighted that certain derivatives can protect neuronal cells from oxidative stress.
- Potential Mechanism : The neuroprotective effect is hypothesized to be mediated by the modulation of reactive oxygen species (ROS).
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : Preliminary data suggest good bioavailability due to its lipophilic nature.
- Toxicity Studies : Toxicological assessments in animal models indicated no significant adverse effects at therapeutic doses; however, further studies are needed to establish safety profiles.
Propriétés
Formule moléculaire |
C24H39NO5 |
---|---|
Poids moléculaire |
421.6 g/mol |
Nom IUPAC |
(1R,2R,3R,4S,5S,6S,8R,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol |
InChI |
InChI=1S/C24H39NO5/c1-5-25-11-22(12-28-2)7-6-18(30-4)24-14-8-13-16(29-3)10-23(27,19(14)20(13)26)15(21(24)25)9-17(22)24/h13-21,26-27H,5-12H2,1-4H3/t13-,14-,15+,16+,17-,18+,19-,20+,21-,22-,23-,24+/m1/s1 |
Clé InChI |
BDCURAWBZJMFIK-XUTGZIIHSA-N |
SMILES isomérique |
CCN1C[C@]2(CC[C@@H]([C@]34[C@@H]2C[C@@H]([C@H]31)[C@@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)COC |
SMILES canonique |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.